Theliatinib

Catalog No.
S545157
CAS No.
1353644-70-8
M.F
C25H26N6O2
M. Wt
442.523
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theliatinib

CAS Number

1353644-70-8

Product Name

Theliatinib

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide

Molecular Formula

C25H26N6O2

Molecular Weight

442.523

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N

SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL-309; HMPL 309; HMPL309; Theliatinib; xiliertinibum; xiliertinib.

Description

The exact mass of the compound Theliatinib is 442.2117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Theliatinib, also known as HMPL-309 or Xiliertinib, is a small molecule classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [, ]. It is being investigated for its potential antineoplastic (anti-cancer) and anti-angiogenesis (inhibits blood vessel growth) properties []. Early research suggests Theliatinib may be effective against various cancers, but further clinical trials are needed [].


Molecular Structure Analysis

  • Aromatic Rings: The presence of six Nitrogens (N) suggests multiple aromatic rings, which are rigid structures commonly found in bioactive molecules [].
  • Alkyne Group: Theliatinib contains an alkyne group, which can participate in click chemistry reactions for targeted drug development [].

Chemical Reactions Analysis

  • ATP-Competitive Inhibitor: Theliatinib is an ATP-competitive inhibitor, meaning it competes with Adenosine Triphosphate (ATP) for binding to the EGFR kinase domain []. This disrupts the EGFR signaling pathway, potentially leading to cell death in cancer cells [].

Physical And Chemical Properties Analysis

Data on Theliatinib's specific physical and chemical properties like melting point, boiling point, and solubility is currently limited in publicly available scientific literature.

Theliatinib's primary mechanism of action involves targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a protein found on the cell surface that plays a crucial role in cell growth, proliferation, and survival []. Theliatinib binds to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity []. This disrupts the EGFR signaling pathway, potentially leading to cell death in cancer cells that rely on EGFR signaling for growth []. Additionally, Theliatinib's anti-angiogenesis properties may further limit tumor growth by inhibiting the formation of new blood vessels that supply tumors with nutrients [].

Investigational Applications in Cancer Research

  • Chronic Myeloid Leukemia (CML)

    Studies have explored Theliatinib's efficacy against CML, a cancer of the white blood cells. These studies have focused on patients who have developed resistance to Imatinib, the first-line treatment for CML. Early-phase clinical trials suggest Theliatinib's potential benefit in this patient population [].

  • Other Blood Cancers

    Research is also examining Theliatinib's application in other blood cancers, such as Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML). Preclinical studies have shown promising results in inhibiting the growth of these cancer cells [].

  • Solid Tumors

    Theliatinib's role in treating solid tumors like Gastrointestinal Stromal Tumors (GIST) and Hepatocellular Carcinoma (HCC) is also being explored. Studies are investigating its effectiveness alone or in combination with other therapies [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

442.2117

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Ren Y, Zheng J, Fan S, Wang L, Cheng M, Shi D, Zhang W, Tang R, Yu Y, Jiao L,

Explore Compound Types